molecular formula C13H11Cl2NOS2 B2806472 3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide CAS No. 303151-44-2

3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide

Cat. No.: B2806472
CAS No.: 303151-44-2
M. Wt: 332.26
InChI Key: GPAWWLCINUJYGM-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide is a chemical compound characterized by its unique molecular structure, which includes a thiophene ring, a dichlorobenzyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-Dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide typically involves the following steps:

  • Thiophene Derivative Synthesis: The thiophene ring is synthesized using appropriate starting materials and reaction conditions.

  • Chlorination: The thiophene derivative undergoes chlorination to introduce the dichlorobenzyl group.

  • Sulfanylation: The chlorinated thiophene is then treated with a suitable sulfanylating agent to introduce the sulfanyl group.

  • Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with methylamine under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[(2,4-Dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. It can be used to investigate enzyme activities and binding interactions.

Medicine: In the medical field, 3-[(2,4-Dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide may have therapeutic potential. Its derivatives could be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry: In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and chemical engineering.

Mechanism of Action

The mechanism by which 3-[(2,4-Dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 3-[(2,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

  • 2-(2,4-Dichlorobenzyl)sulfanyl-N-methylacetamide

Uniqueness: 3-[(2,4-Dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide stands out due to its thiophene ring, which imparts unique chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NOS2/c1-16-13(17)12-11(4-5-18-12)19-7-8-2-3-9(14)6-10(8)15/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAWWLCINUJYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CS1)SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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